5-methyl-N-[4-(trifluoromethoxy)phenyl]furo[3,2-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[4-(trifluoromethoxy)phenyl]furo[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c1-9-2-7-13-12(20-9)8-14(23-13)15(22)21-10-3-5-11(6-4-10)24-16(17,18)19/h2-8H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFHHKWAAULKFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[4-(trifluoromethoxy)phenyl]furo[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[4-(trifluoromethoxy)phenyl]furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
5-methyl-N-[4-(trifluoromethoxy)phenyl]furo[3,2-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Material Science: It is explored for use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-methyl-N-[4-(trifluoromethoxy)phenyl]furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The furo[3,2-b]pyridine core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations in Furopyridine Derivatives
Key differences between the target compound and analogs include:
Key Observations:
Core Heterocycle : The target compound uses a furo[3,2-b]pyridine scaffold, while others (e.g., ) employ furo[2,3-b]pyridine , altering substituent positions and electronic properties. Dihydropyridine analogs () lack the fused furan ring, reducing rigidity .
Substituent Diversity: Trifluoromethoxy vs. Fluorophenyl: The target’s 4-(trifluoromethoxy)phenyl group offers greater electron-withdrawing effects and metabolic resistance compared to fluorophenyl groups in . Methyl vs.
Synthetic Routes : Analog synthesis frequently employs amide coupling (e.g., HATU/DMF in ) and Suzuki-Miyaura cross-coupling (e.g., ’s use of trimethylboroxine ), suggesting the target compound could be synthesized via similar strategies.
Functional Group Impact on Physicochemical Properties
- Trifluoromethoxy Group : Enhances lipophilicity (logP) and oxidative stability compared to methoxy or fluorophenyl groups .
- Methyl Group: Reduces molecular weight (MW) versus tert-butyl carbamoyl (e.g., 384.3 g/mol for target vs.
- Chlorine Substituents : Present in , chlorine increases electronegativity but may introduce toxicity risks.
Inferred Pharmacological Implications
- Kinase Inhibition : Fluorophenyl and carboxamide groups in analogs () are common in kinase inhibitors, suggesting the target compound may share similar target profiles.
- Metabolic Stability : The trifluoromethoxy group likely extends half-life compared to methoxy-containing dihydropyridines ().
- Selectivity : The methyl group’s small size may allow deeper binding pocket penetration versus bulkier analogs ().
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methyl-N-[4-(trifluoromethoxy)phenyl]furo[3,2-b]pyridine-2-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- The synthesis typically involves constructing the furo[3,2-b]pyridine core via cyclization of 2-chloropyridine derivatives with furan precursors, followed by functionalization with trifluoromethoxyphenyl and carboxamide groups. Microwave-assisted synthesis (e.g., 80–120°C, DMF solvent) can reduce reaction times while maintaining yields compared to classical heating .
- Critical parameters : Temperature control (60–140°C), solvent choice (DMF or THF for polar intermediates), and catalyst selection (e.g., Pd/C for coupling reactions). Purification via column chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodology :
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., trifluoromethoxy group at δ 120–125 ppm for C) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 381.0922 for CHFNO) .
- X-ray crystallography : Resolves steric effects of the trifluoromethoxy group on the furopyridine core .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodology :
- Solubility screening : Use DMSO for stock solutions (50 mM) followed by dilution in PBS or cell culture media. Dynamic light scattering (DLS) detects aggregation.
- Stability tests : Incubate at 37°C in PBS (pH 7.4) and analyze via HPLC at 0, 6, 12, and 24 hours. Degradation >10% indicates need for prodrug strategies .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity across different assay systems?
- Methodology :
- Variable analysis : Compare results in cell-free vs. cell-based assays (e.g., enzyme inhibition vs. cytotoxicity). For example, trifluoromethoxy groups may enhance membrane permeability but reduce target affinity in certain models .
- Dose-response normalization : Use Hill slopes to differentiate specific binding (steep slopes) from non-specific effects.
- Orthogonal assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Methodology :
- Substituent modification : Replace the trifluoromethoxy group with chloro or methyl groups to assess steric/electronic effects on target binding (e.g., IC shifts in kinase assays) .
- Fragment-based design : Use X-ray co-crystallography to identify key interactions (e.g., hydrogen bonds between the carboxamide and kinase hinge regions) .
- Data table :
| Substituent | IC (nM) | LogP |
|---|---|---|
| -OCHCF | 12.3 | 3.1 |
| -Cl | 28.7 | 2.8 |
| -CH | 45.2 | 2.5 |
Q. What computational approaches predict metabolic pathways and off-target effects?
- Methodology :
- ADMET prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the furopyridine ring) .
- Molecular docking : Screen against the human kinome (e.g., PDB IDs 4U5J, 6GUE) to prioritize high-risk off-targets .
- MD simulations : Assess binding stability (>50 ns simulations) for lead optimization .
Q. How can in vivo pharmacokinetic challenges be addressed for this compound?
- Methodology :
- Prodrug design : Introduce ester moieties (e.g., ethyl carbamate) to improve oral bioavailability, as seen in related pyridinecarboxamides .
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxidative defluorination) .
- Tissue distribution : Radiolabel the compound (e.g., C) and quantify accumulation in target organs via scintillation counting .
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
